

## Unveiling the Cellular Origins of Interleukin-25: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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Fremont, CA – December 15, 2025 – Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that orchestrates type 2 immune responses, playing a pivotal role in allergic inflammation, parasitic worm expulsion, and tissue remodeling. Understanding the cellular sources of this potent signaling molecule is paramount for the development of novel therapeutic strategies targeting a spectrum of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the diverse cell types responsible for IL-25 production, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to empower researchers and drug development professionals in their scientific pursuits.

### **Diverse Cellular Sources of Interleukin-25**

IL-25 is produced by a wide array of both hematopoietic and non-hematopoietic cells, highlighting its integral role as a sentinel cytokine at mucosal barriers and beyond. The primary cellular producers can be broadly categorized into immune cells and structural/stromal cells.

#### Immune Cell Populations:

A variety of immune cells have been identified as significant sources of IL-25, contributing to the amplification of type 2 inflammatory cascades.

• T helper 2 (Th2) cells: Initially identified as a primary source, activated Th2 cells produce IL-25, which in turn promotes the secretion of other key type 2 cytokines such as IL-4, IL-5, and IL-13.[1][2]



- Group 2 Innate Lymphoid Cells (ILC2s): These cells are potent producers of type 2 cytokines and also contribute to the IL-25 pool, participating in a positive feedback loop that exacerbates allergic inflammation.[1]
- Mast Cells: Upon activation, often through IgE cross-linking, mast cells release a plethora of inflammatory mediators, including IL-25.
- Eosinophils and Basophils: These granulocytes, characteristically involved in allergic responses and defense against helminths, are also capable of producing IL-25.[1][2]
- Macrophages: Particularly alveolar macrophages, have been shown to produce IL-25, contributing to the inflammatory milieu in the lungs.[1]
- Dendritic Cells: These professional antigen-presenting cells can also secrete IL-25, influencing the direction of the adaptive immune response.[3]
- Microglia: Within the central nervous system, microglia have been identified as a source of IL-25.[4]

Structural and Stromal Cell Populations:

Epithelial cells lining mucosal surfaces are a major source of IL-25, acting as first responders to environmental insults and pathogens.

- Epithelial Cells: This is a major category of IL-25 producers, including:
  - Airway epithelial cells: Respond to allergens and pathogens by releasing IL-25, initiating allergic airway inflammation.[5]
  - Intestinal epithelial cells, including Tuft cells and Paneth cells: Play a crucial role in the defense against helminth infections by producing IL-25.
  - Skin keratinocytes: Contribute to the pathogenesis of skin inflammatory conditions like atopic dermatitis and psoriasis through IL-25 production.
  - Thymic tuft cells: A specialized epithelial cell type in the thymus that produces IL-25.
- Endothelial Cells: Brain capillary endothelial cells have been shown to secrete IL-25.



• Fibroblasts: These stromal cells, present in connective tissues, can also contribute to the local production of IL-25.

### **Quantitative Analysis of IL-25 Production**

The following tables summarize quantitative data on IL-25 expression from various studies. It is important to note that direct comparisons between studies may be challenging due to differences in experimental models, stimuli, and measurement units.

Table 1: IL-25 mRNA Expression in Human Epithelial Cells

Cell Type	Stimulus	Fold Change (vs. Control)	Reference
Normal Human Bronchial Epithelial (NHBE) Cells	Ragweed (100 μg/mL)	~4.5	(Kouzaki et al., 2011)
NHBE Cells	Alternaria (100 μg/mL)	~3.5	(Kouzaki et al., 2011)
NHBE Cells	Poly(I:C) (10 μg/mL)	~5.0	(Kouzaki et al., 2011)
Human Nasal Epithelial Cells (HNECs)	D. pteronyssinus (1.6 μg/mL)	Significant increase	(Kim et al., 2018)
HNECs	A. fumigatus (2.6 μg/mL)	Significant increase	(Kim et al., 2018)

Table 2: IL-25 Protein Levels in Biological Fluids



Sample Type	Condition	IL-25 Concentration	Reference
Plasma	Allergic Asthmatics	145 ng/mL (range 64- 290 ng/mL)	(Cheung et al., 2006)
Plasma	Normal Controls	21 ng/mL (range 0- 116 ng/mL)	(Cheung et al., 2006)
Sputum Supernatant	Severe Asthma	Elevated vs. controls	(Wiaderna et al., 2017)
Bronchoalveolar Lavage Fluid (BALF)	Asthma	Elevated levels	(Cheng et al., 2014)
Serum	Rheumatoid Arthritis Patients	Upregulated	(Liu et al., 2016)
Intestinal Mucosa	Active Inflammatory Bowel Disease	Significantly decreased	(Su et al., 2013)

# Experimental Protocols for IL-25 Detection and Quantification

Accurate measurement of IL-25 is critical for research and clinical studies. Below are generalized protocols for common techniques.

## Enzyme-Linked Immunosorbent Assay (ELISA) for IL-25 Protein Quantification

This protocol outlines the general steps for a sandwich ELISA to measure IL-25 concentrations in biological fluids like cell culture supernatants, serum, or BALF.

#### Methodology:

 Plate Coating: Coat a 96-well microplate with a capture antibody specific for human or mouse IL-25. Incubate overnight at 4°C.



- Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20)
   to remove unbound antibody.
- Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
- Sample and Standard Incubation: Add standards of known IL-25 concentrations and samples to the wells. Incubate for 2 hours at room temperature.
- · Washing: Repeat the washing step.
- Detection Antibody: Add a biotinylated detection antibody specific for IL-25. Incubate for 1-2
  hours at room temperature.
- · Washing: Repeat the washing step.
- Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
- Washing: Repeat the washing step.
- Substrate Development: Add a substrate solution (e.g., TMB). Incubate for 10-20 minutes at room temperature in the dark, allowing for color development.
- Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
- Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the IL-25 concentration in the samples.

## Quantitative Real-Time PCR (qPCR) for IL-25 mRNA Expression

This protocol provides a general framework for quantifying IL-25 mRNA levels in cells or tissues.



#### Methodology:

- RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit or a Trizol-based method.
- RNA Quality and Quantity Assessment: Determine the concentration and purity of the
  extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel
  electrophoresis or a bioanalyzer.
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the IL-25 gene, and a SYBR Green or TaqMan-based qPCR master mix.
- qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Determine the cycle threshold (Ct) values for IL-25 and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Calculate the relative expression of IL-25 mRNA using the ΔΔCt method.

### Immunohistochemistry (IHC) for IL-25 Localization in Tissues

This protocol describes the general steps for visualizing the location of IL-25 protein in tissue sections.

#### Methodology:

- Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 μm) and mount on slides.
- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

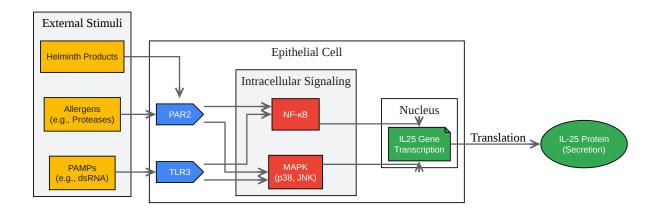


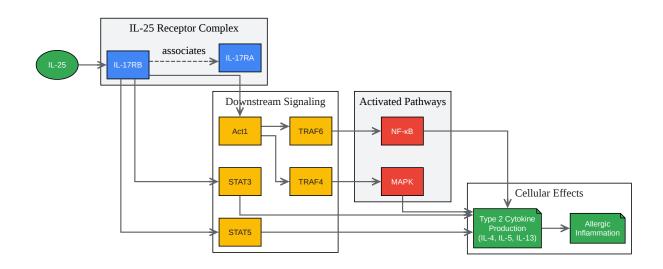
- Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.
- Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and nonspecific binding sites with a blocking serum.
- Primary Antibody Incubation: Incubate the sections with a primary antibody specific for IL-25 overnight at 4°C.
- Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
- Signal Amplification: Incubate with an avidin-biotin-peroxidase complex.
- Chromogen Detection: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
- Microscopy: Examine the sections under a light microscope to assess the localization and intensity of IL-25 staining.

### **Signaling Pathways**

The production and downstream effects of IL-25 are governed by intricate signaling networks. The following diagrams illustrate these key pathways.







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